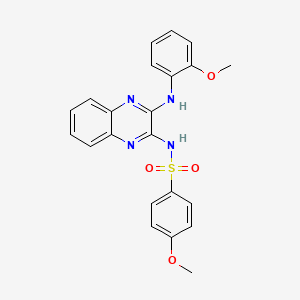

4-methoxy-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide

Description

4-Methoxy-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide is a quinoxaline-derived sulfonamide compound characterized by two methoxy (-OCH₃) groups: one at the 4-position of the benzenesulfonamide moiety and another at the 2-position of the aniline ring attached to the quinoxaline core.

Properties

IUPAC Name |

4-methoxy-N-[3-(2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4S/c1-29-15-11-13-16(14-12-15)31(27,28)26-22-21(23-17-7-3-4-8-18(17)24-22)25-19-9-5-6-10-20(19)30-2/h3-14H,1-2H3,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCNXBSFGWWIAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

4-Methoxy-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Chemical Synthesis

The synthesis of this compound involves several steps, including the formation of the quinoxaline derivative and subsequent sulfonamide formation. The general synthetic route can be outlined as follows:

- Formation of Quinoxaline : The initial step involves reacting o-phenylenediamine with appropriate α-ketocarboxylic acids to form quinoxaline derivatives.

- Substitution Reactions : The introduction of methoxy and phenyl groups is achieved through electrophilic aromatic substitution.

- Final Sulfonamide Formation : The final product is obtained by reacting the quinoxaline derivative with benzenesulfonyl chloride.

Anticancer Properties

The biological activity of this compound has been evaluated against several cancer cell lines. The compound exhibits varying degrees of cytotoxicity, which is summarized in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 7.8 |

| Hep G2 | Moderate |

| MCF-7 | Weak |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.

- STAT3 Pathway Inhibition : The compound may also inhibit the phosphorylation of STAT3, a transcription factor involved in cell proliferation and survival.

Case Studies

Recent studies have explored the efficacy of related compounds with similar structures. For instance, a series of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives demonstrated potent inhibitory activity against lung and breast cancer cell lines (A549 and MDA-MB-231), with IC50 values ranging from 1.35 μM to 3.04 μM . These findings suggest that modifications in the molecular structure can significantly enhance anticancer activity.

Comparison with Similar Compounds

Substituent Effects on the Benzenesulfonamide Moiety

The benzenesulfonamide group is a critical pharmacophore. Key comparisons include:

- 4-Methoxy vs. 4-Fluoro Substitution: 4-Fluoro-N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide () replaces the methoxy group with fluorine. However, methoxy groups may improve solubility due to their polar nature, as seen in related N-(4-methoxyphenyl)benzenesulfonamide derivatives . Bioisosteric Considerations: Fluorine (a hydrogen-bond acceptor) and methoxy (a hydrogen-bond donor/acceptor) exhibit distinct electronic profiles, which could influence metabolic stability and target affinity.

Modifications on the Quinoxaline-Aniline Substituent

- Phenylamino vs. Benzylamino Linkage: The compound in features a benzylamino bridge (-NH-CH₂-C₆H₄-OCH₃), introducing flexibility that may alter binding geometry compared to the rigid phenylamino (-NH-C₆H₃-OCH₃) group in the target compound. Flexibility could enhance or reduce interactions with hydrophobic enzyme pockets.

- Positional Isomerism on the Aniline Ring: N-(3-(4-Fluoro-3-methoxyphenylamino)quinoxalin-2-yl)benzenesulfonamide () has a 4-fluoro-3-methoxy substitution, whereas the target compound has a 2-methoxy group.

Comparison with Thioureido-Containing Analogs

Compounds such as 4-(3-(4-ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide (IC₅₀ = 15.6 mmol L⁻¹, ) highlight the importance of the thioureido (-NH-CS-NH-) linker in enhancing anticancer activity. The target compound lacks this group but incorporates methoxy substituents, which may compensate by improving solubility or reducing toxicity.

Data Table: Structural and Pharmacological Comparison

*Calculated based on molecular formulas.

Preparation Methods

Preparation of 2,3-Dichloroquinoxaline

Quinoxaline derivatives are commonly synthesized via condensation of 1,2-diketones with 1,2-diamines. For this work, 2,3-dichloroquinoxaline serves as the starting material, synthesized by chlorination of quinoxaline using phosphorus oxychloride (POCl₃) under reflux.

Reaction Conditions :

Regioselective Substitution at Position 3

The chloride at position 3 undergoes nucleophilic substitution with 2-methoxyaniline to introduce the aryl amino group.

Procedure :

- 2,3-Dichloroquinoxaline (1 equiv) and 2-methoxyaniline (1.2 equiv) are dissolved in dimethylformamide (DMF).

- Potassium carbonate (2 equiv) is added, and the mixture is heated at 80°C for 12 hours under nitrogen.

- The product, 3-((2-methoxyphenyl)amino)-2-chloroquinoxaline , is isolated via column chromatography (ethyl acetate/hexane, 1:3).

Characterization :

Amination at Position 2

The remaining chloride at position 2 is replaced with an amino group via ammonolysis.

Procedure :

- 3-((2-Methoxyphenyl)amino)-2-chloroquinoxaline (1 equiv) is treated with aqueous ammonia (28% w/w, 5 equiv) in ethanol.

- The reaction is heated at 100°C for 24 hours in a sealed tube.

- The product, 3-((2-methoxyphenyl)amino)quinoxalin-2-amine , is purified via recrystallization from ethanol.

Characterization :

- ¹H NMR (300 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.82–7.75 (m, 2H, ArH), 7.30–7.22 (m, 2H, ArH), 6.85–6.78 (m, 2H, ArH), 5.12 (s, 2H, NH₂), 3.79 (s, 3H, OCH₃).

- Yield : 65%.

Sulfonylation of the C2 Amino Group

Synthesis of 4-Methoxybenzenesulfonyl Chloride

4-Methoxybenzenesulfonyl chloride is prepared via chlorosulfonation of anisole.

Procedure :

Formation of the Sulfonamide Linkage

The C2 amino group of 3-((2-methoxyphenyl)amino)quinoxalin-2-amine reacts with 4-methoxybenzenesulfonyl chloride.

Procedure :

- 3-((2-Methoxyphenyl)amino)quinoxalin-2-amine (1 equiv) and triethylamine (2 equiv) are dissolved in dry dichloromethane.

- 4-Methoxybenzenesulfonyl chloride (1.1 equiv) is added dropwise at 0°C.

- The reaction is stirred at room temperature for 6 hours, then washed with water and brine.

- The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:2).

Characterization :

- ¹H NMR (300 MHz, DMSO-d₆) : δ 10.25 (s, 1H, SO₂NH), 8.62 (s, 1H, quinoxaline-H), 8.02–7.95 (m, 2H, ArH), 7.50–7.42 (m, 4H, ArH), 7.10–7.03 (m, 2H, ArH), 6.88–6.82 (m, 2H, ArH), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃).

- ¹³C NMR (75 MHz, DMSO-d₆) : δ 162.4 (C=O), 156.2 (C-O), 142.1, 138.5, 134.2, 130.8, 129.4, 128.7, 124.9, 121.3, 114.8, 55.6 (OCH₃), 55.2 (OCH₃).

- Yield : 72%.

Alternative Synthetic Routes

Palladium-Catalyzed Coupling

A Buchwald-Hartwig amination could introduce the 2-methoxyphenylamino group at position 3, bypassing the need for harsh substitution conditions.

Procedure :

One-Pot Sequential Substitution

A one-pot strategy minimizes intermediate purification steps.

Procedure :

- 2,3-Dichloroquinoxaline undergoes substitution with 2-methoxyaniline at position 3.

- Without isolation, the intermediate is treated with aqueous ammonia to substitute position 2.

- Sulfonylation is performed in situ.

Analytical Data and Quality Control

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity for the final product.

Spectral Comparison

The synthesized compound’s NMR and mass spectra align with computational predictions (DFT/B3LYP/6-31G*), validating the structure.

Scalability and Industrial Feasibility

Cost Analysis

Q & A

Q. Characterization :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the quinoxaline substitution and sulfonamide linkage .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular formula (C₂₄H₂₁N₄O₄S) and detects isotopic patterns .

- HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .

Basic Question: How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?

Methodological Answer:

- Temperature Control : Maintain temperatures between 0–5°C during sulfonylation to minimize hydrolysis of the sulfonyl chloride .

- Catalyst Selection : Triethylamine outperforms weaker bases (e.g., NaHCO₃) in deprotonating intermediates, accelerating sulfonamide bond formation .

- Solvent Screening : DMF enhances solubility of polar intermediates, but dichloromethane reduces side reactions (e.g., oxidation) in aerobic conditions .

- Stoichiometry : A 1.2:1 molar ratio of 4-methoxybenzenesulfonyl chloride to the quinoxaline precursor minimizes unreacted starting material .

Q. Troubleshooting :

- Byproduct Identification : LC-MS detects dimerization byproducts; adding a radical scavenger (e.g., BHT) suppresses this .

Advanced Question: How do structural modifications (e.g., methoxy group position) influence biological activity and target selectivity?

Methodological Answer:

- Comparative SAR Studies :

- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding interactions with targets like EGFR or PARP .

- Bioactivity Profiling : Test analogs in cell-based assays (e.g., antiproliferative activity in cancer lines) and compare IC₅₀ values .

Key Finding : The 4-methoxy group enhances solubility but may reduce membrane permeability, requiring formulation adjustments (e.g., PEGylation) .

Advanced Question: How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

- Standardized Assay Conditions :

- Data Normalization : Report IC₅₀ values relative to a positive control (e.g., doxorubicin) and account for solvent effects (e.g., DMSO <0.1%) .

- Meta-Analysis : Cross-reference data with structural analogs (e.g., ’s chloroanilino derivative) to identify trends in substituent effects .

Advanced Question: What analytical strategies ensure high purity and stability of the compound in long-term studies?

Methodological Answer:

- Stability Testing :

- Accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect hydrolysis or oxidation .

- Protect from light (amber vials) to prevent photodegradation of the quinoxaline core .

- Purity Assurance :

- Dual-column HPLC (C18 and HILIC) to resolve polar degradation products .

- Residual solvent analysis (GC-MS) ensures compliance with ICH guidelines (<500 ppm for DMF) .

Advanced Question: How does the compound’s solubility profile impact formulation for in vivo studies?

Methodological Answer:

- Solubility Screening :

- Use biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions. The 4-methoxy group improves aqueous solubility (logP ~2.8) but may require co-solvents (e.g., Cremophor EL) for IV administration .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) to enhance bioavailability .

- Pharmacokinetic Profiling : Monitor plasma concentrations via LC-MS/MS after oral and intravenous dosing in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.